molecular formula C10H13ClO2 B12122201 4-(1-Chloroethyl)-1,2-dimethoxybenzene

4-(1-Chloroethyl)-1,2-dimethoxybenzene

Cat. No.: B12122201
M. Wt: 200.66 g/mol
InChI Key: ORTFOKFAXUQTOR-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a chloroethyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroethyl)-1,2-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,2-dimethoxybenzene followed by the introduction of an ethyl group. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-(1-Chloroethyl)-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)-1,2-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chloroethyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Chloroethyl)benzene
  • 1,2-Dimethoxybenzene
  • 4-Chloro-1,2-dimethoxybenzene

Uniqueness

4-(1-Chloroethyl)-1,2-dimethoxybenzene is unique due to the presence of both a chloroethyl group and two methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-(1-chloroethyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C10H13ClO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,1-3H3

InChI Key

ORTFOKFAXUQTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)Cl

Origin of Product

United States

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